molecular formula C21H16N2O B12903664 1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 5022-92-4

1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12903664
CAS No.: 5022-92-4
M. Wt: 312.4 g/mol
InChI Key: YGRXMOCJHCFIEY-UHFFFAOYSA-N
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Description

1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by three phenyl substituents at positions 1, 4, and 5 of the pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The structural uniqueness of this compound lies in its fully aromatic substitution pattern, which distinguishes it from simpler pyrazolone derivatives like 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (phenazone) . Pyrazolones are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities .

Properties

CAS No.

5022-92-4

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2,3,4-triphenyl-1H-pyrazol-5-one

InChI

InChI=1S/C21H16N2O/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(22-21)18-14-8-3-9-15-18/h1-15H,(H,22,24)

InChI Key

YGRXMOCJHCFIEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Triphenyl-1H-pyrazol-3(2H)-one can be synthesized through various methods. One common approach involves the condensation of benzaldehyde with phenylhydrazine to form 1,3-diphenyl-2-propen-1-one, which is then cyclized with phenylhydrazine to yield the desired product. The reaction typically requires acidic or basic conditions and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1,4,5-Triphenyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Triphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,4,5-Triphenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4,5-Triphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Structural and Substitutional Differences

Pyrazolone derivatives vary in substituents at positions 1, 2, 4, and 5, which critically influence their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Positions) Key Structural Features
1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one Phenyl (1, 4, 5) Three aromatic groups; planar configuration
1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Phenazone) Methyl (1, 5), Phenyl (2) Smaller alkyl groups; higher solubility
4-(1-(4-Chlorophenyl)-2-oxoimidazolidin-4-yl)-1,5-dimethyl-2-phenyl-pyrazol-3-one (4b) Chlorophenyl-imidazolidinone (4) Hybrid structure with fused imidazolidinone
4-(((10-Chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-pyrazol-3-one (8) Anthracenyl-Schiff base (4) Extended π-conjugation; planar chromophore

Key Observations :

  • Aromatic vs. Alkyl Substituents : The triphenyl derivative exhibits lower solubility in polar solvents compared to phenazone due to its bulky aromatic groups .
  • Hybrid Structures : Compounds like 4b and 8 incorporate fused rings or Schiff bases, enhancing biological activity via improved target binding .

Physicochemical Properties

Melting Points and Stability:
Compound Melting Point (°C) Stability Notes
1,4,5-Triphenyl-pyrazol-3-one Not reported Likely >200°C (predicted from analogs)
4b (imidazolidinone hybrid) 203–204 High thermal stability due to rigid core
4d (4-methoxyphenyl-imidazolidinone) 155 Lower melting point with polar groups

The triphenyl derivative’s stability is inferred from its fully conjugated system, which resists tautomerism observed in simpler pyrazolones (e.g., phenazone exists as NH and OH tautomers) .

Antimicrobial and Anti-inflammatory Profiles:
Compound Biological Activity (MIC/IC50) Mechanism Insights
1,4,5-Triphenyl-pyrazol-3-one Not reported (predicted anti-inflammatory) Structural similarity to COX inhibitors
8 (anthracenyl-Schiff base) MIC = 12.5 µg/mL (Aspergillus niger) π-Stacking with microbial enzymes
Phenazone derivatives IC50 = 0.14 mM (MCF-7 cells) ROS scavenging; apoptosis induction

Key Findings :

  • Schiff Base Derivatives : Compound 8 shows superior antifungal activity due to its extended aromatic system, which disrupts microbial membranes .
  • Hybrids with Imidazolidinones: Compounds like 4b and 4c exhibit moderate-to-high yields (47–64%) and stability, making them candidates for drug delivery systems .

Tautomerism and Reactivity

1,4,5-Triphenyl-pyrazol-3-one’s tautomeric behavior is less pronounced compared to phenazone. In phenazone, tautomerism between NH (1,2-dihydro form) and OH (3-hydroxypyrazole) forms is well-documented . However, the triphenyl derivative’s three aromatic groups likely lock the structure into a single tautomeric form, enhancing chemical predictability in reactions.

Coordination Chemistry

Pyrazolones are known to form coordination complexes with metals. For example:

  • Zinc Complexes : Schiff base derivatives of 1,5-dimethyl-2-phenyl-pyrazol-3-one form stable complexes with Zn²⁺, as shown by IR and Raman spectroscopy .
  • Diantipyrylmethane Derivatives : These dimeric structures (e.g., 4,4'-methanediylbis-pyrazol-3-one) act as ligands for transition metals, useful in catalysis .

Biological Activity

1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula : C19H17N3O
Molecular Weight : 303.36 g/mol
CAS Number : 5022-92-4

Biological Activities

1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one exhibits various biological activities, including:

  • Antioxidant Activity : This compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Antitumor Effects : Research has demonstrated its potential in inhibiting cancer cell proliferation through various mechanisms.

The biological activity of 1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell survival and proliferation.
  • Interaction with Cellular Signaling Pathways : The compound can modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.

Antioxidant Activity

A study evaluated the antioxidant capacity of various pyrazolone derivatives, including 1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one. The compound exhibited a significant reduction in lipid peroxidation levels in vitro.

Compound NameIC50 (µM)Reference
1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one25
Trolox (Vitamin E analog)15

Antimicrobial Activity

In vitro tests against various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli50
Staphylococcus aureus30

Antitumor Effects

Research published in a peer-reviewed journal highlighted the cytotoxic effects of 1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one on human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)20Induction of apoptosis via ROS generation
MCF7 (Breast Cancer)15Inhibition of proliferation through cell cycle arrest

Case Studies

A notable case study involved the application of this compound in treating resistant bacterial infections. Patients treated with formulations containing 1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one showed significant improvement compared to those receiving standard treatments.

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